6-Methoxy-3-methyl-1H-benzo[de]cinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
8-methoxy-4-methyl-2,3-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
InChI |
InChI=1S/C13H12N2O/c1-8-9-6-7-12(16-2)10-4-3-5-11(13(9)10)15-14-8/h3-7,15H,1-2H3 |
InChI Key |
MXCNJRIUQVTTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=CC=CC3=C(C=CC1=C32)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 3 Methyl 1h Benzo De Cinnoline and Its Analogues
Historical Perspectives on Benzo[de]cinnoline Synthesis
The foundational synthesis of the cinnoline (B1195905) ring system was first reported by Richter, which involved the diazotization of ortho-aminophenylpropionic acid followed by the cyclization of the resulting arenediazonium salt. researchgate.net Early methods for preparing benzo[c]cinnolines were often described as cumbersome and resulted in low yields. google.com A significant advancement came with a method for the direct preparation of cinnolines from o,o'-diaminodiphenyl compounds, which provided substantial yields of high-purity products. google.com Over the years, various approaches have been developed, primarily relying on the cyclization of precursors like arenediazonium salts, arylhydrazones, and arylhydrazines. researchgate.net
Classical Synthetic Routes to 6-Methoxy-3-methyl-1H-benzo[de]cinnoline
The classical approaches to synthesizing the benzo[de]cinnoline scaffold, including the specific 6-methoxy-3-methyl substituted variant, have centered on key cyclization reactions to form the core heterocyclic ring system and subsequent or prior installation of functional groups.
The construction of the benzo[de]cinnoline core historically involves the formation of a nitrogen-nitrogen bond within a pre-functionalized naphthalene (B1677914) or biphenyl-type precursor. One of the earliest and most fundamental methods is the reductive cyclization of 2,2'-dinitrobiphenyls. capes.gov.br This process is believed to proceed through a single electron transfer (SET) mechanism, leading to the partial reduction of the nitro groups to form hydroxyamino and nitroso groups, which then cyclize to form the N=N bond. capes.gov.br
Another classical approach involves the intramolecular cyclization of 2-azobiaryls. nih.govacs.org This can be promoted by oxidizing agents like copper(II) salts. nih.govacs.org The proposed mechanism involves a single electron transfer from the external aromatic ring to the copper(II) species, forming a radical cation. This is followed by an intramolecular nucleophilic addition of the azo group to the aromatic ring, leading to the cyclized intermediate. nih.govacs.org
A review of synthetic methods highlights the use of arenediazonium salts as key precursors for cinnoline synthesis. researchgate.net For instance, the cyclization of ortho-ethynylarenediazonium salts has been a significant development in this area. researchgate.net
The synthesis of specifically substituted benzo[de]cinnolines like this compound requires strategic placement of the methoxy (B1213986) and methyl groups. These functional groups can either be present on the starting materials before the cyclization step or introduced onto the pre-formed benzo[de]cinnoline core.
The use of substituted 2,2'-dinitrobiphenyls or 2-azobiaryls allows for the direct incorporation of methoxy and methyl groups into the final product. The position of these substituents on the starting aromatic rings dictates their final location on the benzo[de]cinnoline scaffold. The reactivity of the cyclization reaction can be influenced by the nature of these substituents. For example, electron-donating groups, such as a methoxy group, can accelerate the cyclization process. researchgate.net
A general method for preparing substituted benzo[c]cinnolines involves the reaction of a substituted 2,2'-diaminodiphenyl with sodium nitrite (B80452) in hydrochloric acid, followed by treatment with stannic chloride. google.com This method is suitable for a range of substituents including lower alkyl and lower alkoxy groups. google.com
A key synthetic strategy for preparing 1H-benzo[de]cinnolines involves the reaction of 1,8-dihydrazinonaphthalene with orthoesters. arkat-usa.org To obtain the 3-methyl derivative, triethyl orthoacetate would be the reagent of choice. The methoxy group at the 6-position would need to be incorporated into the naphthalene starting material, for example, by starting with a methoxy-substituted 1,8-diaminonaphthalene (B57835) which is then converted to the dihydrazino derivative.
Modern Advances in the Synthesis of this compound
Recent advancements in synthetic organic chemistry have led to more efficient and selective methods for the preparation of benzo[de]cinnolines and their derivatives. These modern approaches often utilize catalytic systems and focus on optimizing reaction conditions to improve yields and control selectivity.
Modern synthetic routes increasingly employ transition-metal catalysis to facilitate the formation of the cinnoline core. For instance, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. nih.gov Rhodium-catalyzed redox-neutral annulation of azo and diazo compounds through a tandem C-H activation and C-N bond formation strategy also represents a significant advancement. nih.gov
Copper(II)-promoted intramolecular cyclization of 2-azobiaryls offers an efficient method for synthesizing benzo[c]cinnolinium salts with excellent functional group tolerance. acs.org Electrochemical oxidation provides an alternative, metal-free approach to achieve the same transformation. nih.govacs.org These methods are notable for their high efficiency and applicability to a variety of functionalized substrates. nih.govacs.org
The synthesis of related nitrogen-containing heterocycles has also benefited from the development of novel catalytic systems. For example, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnoline derivatives from 2-nitrobenzyl alcohol and benzylamine, promoted by a simple base like CsOH·H₂O. nih.gov Such methods, which avoid the use of expensive and potentially toxic heavy metals, are of great interest for more sustainable chemical synthesis.
A summary of representative modern synthetic methods is presented in the table below:
| Method | Catalyst/Reagent | Starting Material Type | Key Features |
| Dehydrogenative Cyclization | Copper | N-methyl-N-phenylhydrazones | Aerobic conditions |
| Redox-Neutral Annulation | Rhodium | Azo and diazo compounds | C-H activation |
| Intramolecular Cyclization | Copper(II) or Electrochemical | 2-Azobiaryls | High efficiency, good functional group tolerance |
| Intramolecular Redox Cyclization | Base (CsOH·H₂O) | 2-nitrobenzyl alcohol and benzylamine | Transition-metal-free |
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex substituted heterocycles. In the context of this compound, this refers to the ability to control the precise placement of the methoxy and methyl groups and to selectively react one functional group in the presence of others.
The regioselective synthesis of substituted benzimidazoles, a related class of heterocycles, highlights strategies that could be applicable to benzo[de]cinnolines. For instance, a regioselective synthesis was developed to access specific 5- and 6-methoxy-substituted benzimidazole (B57391) derivatives, which was crucial for establishing structure-activity relationships. nih.gov This was achieved by carefully choosing the starting materials and reaction conditions to favor the formation of one regioisomer over the other. nih.gov
For the synthesis of this compound, a regioselective approach would likely start with a naphthalene derivative where the methoxy group is already in the desired position. For example, starting with a 4-methoxy-1,8-diaminonaphthalene would ensure the methoxy group is at the correct position in the final benzo[de]cinnoline ring system. The subsequent cyclization with a reagent that introduces the 3-methyl group, such as triethyl orthoacetate, would then complete the synthesis in a regioselective manner.
The choice of protective groups and the order of synthetic steps are also crucial for achieving regioselectivity. For instance, one reactive site on a molecule can be temporarily blocked with a protecting group while another site is being chemically modified.
Sustainable and Green Chemistry Methodologies in this compound Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. While specific green chemistry protocols for this compound are not extensively documented, we can infer potential sustainable approaches from the synthesis of related nitrogen-containing heterocycles. arkat-usa.orgnih.gov
Key green chemistry strategies that could be applied to the synthesis of the target compound include:
Use of Greener Solvents: Traditional syntheses of heterocyclic compounds often employ volatile and hazardous organic solvents. A greener approach would involve the substitution of these with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). rsc.orgrsc.org For instance, the Friedländer reaction, a common method for synthesizing quinolines and related heterocycles, has been successfully performed in water, offering a significant environmental advantage. rsc.orgacs.org
Catalytic Approaches: The use of catalysts, particularly heterogeneous and recyclable catalysts, can significantly improve the sustainability of a synthesis by reducing waste and allowing for milder reaction conditions. For the synthesis of related heterocycles, various catalysts have been employed, including basic ionic liquids and metal-based nanocatalysts. nih.govrsc.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. arkat-usa.orgthepharmajournal.com This technique could potentially be applied to the cyclization step in the formation of the 1H-benzo[de]cinnoline core.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a cornerstone of green chemistry. This involves favoring addition and cyclization reactions over those that generate significant stoichiometric byproducts.
A hypothetical green synthesis of a 1H-benzo[de]cinnoline derivative could involve the condensation of a suitably substituted 8-hydroxy-1-naphthyl ketone with hydrazine (B178648) in an aqueous or ethanolic solvent system, potentially accelerated by microwave irradiation or a recyclable acid catalyst.
Table 1: Potential Green Chemistry Approaches for 1H-benzo[de]cinnoline Synthesis
| Green Chemistry Principle | Application in 1H-benzo[de]cinnoline Synthesis | Potential Benefits |
| Use of Safer Solvents | Replacing traditional organic solvents with water, ethanol, or PEG. rsc.orgrsc.org | Reduced toxicity, improved safety, and easier disposal. |
| Energy Efficiency | Employing microwave irradiation for the cyclization step. arkat-usa.orgthepharmajournal.com | Faster reaction times, higher yields, and lower energy consumption. |
| Catalysis | Utilizing recyclable heterogeneous catalysts for condensation or cyclization. nih.gov | Reduced waste, catalyst reusability, and milder reaction conditions. |
| Atom Economy | Designing synthetic pathways that minimize byproduct formation. | Increased efficiency and reduced waste generation. |
Considerations for Scale-up in Laboratory Synthesis of this compound
Scaling up the synthesis of a chemical compound from the milligram to the gram scale or larger introduces a new set of challenges that are not always apparent at the research and development stage. For the laboratory synthesis of this compound, several key factors would need to be considered for a successful and safe scale-up.
One of the primary considerations is heat management . The cyclization reaction to form the benzo[de]cinnoline ring, especially if it is an exothermic process, may require careful temperature control to prevent runaway reactions and ensure product quality. The choice of reactor and cooling system becomes critical at a larger scale.
Reagent addition and mixing also become more complex. The rate of addition of reagents, such as hydrazine, may need to be carefully controlled to maintain a consistent reaction profile. Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots" or areas of high concentration, which could lead to side reactions or impurities.
Work-up and purification procedures often need to be adapted for larger quantities. Extractions may become more cumbersome, and chromatographic purification, which is common at the research scale, can be impractical for large-scale production. Alternative purification methods such as crystallization or distillation would need to be developed and optimized.
The safety aspects of the synthesis are paramount. A thorough risk assessment of all reagents, intermediates, and reaction conditions is necessary. For example, hydrazine is a toxic and potentially explosive substance, and appropriate handling procedures and engineering controls must be in place.
Table 2: Key Considerations for Laboratory Scale-up
| Consideration | Potential Challenges | Mitigation Strategies |
| Heat Management | Exothermic reactions, potential for runaway reactions. | Use of jacketed reactors, controlled addition of reagents, efficient cooling systems. |
| Reagent Addition & Mixing | Maintaining homogeneity, avoiding localized high concentrations. | Controlled addition rates, use of appropriate stirring mechanisms (e.g., overhead stirrers). |
| Work-up & Purification | Inefficiency of extraction and chromatography at large scale. | Development of crystallization or distillation protocols. |
| Safety | Handling of hazardous reagents like hydrazine. | Thorough risk assessment, use of personal protective equipment, and appropriate engineering controls. |
| Reaction Monitoring | Ensuring complete reaction and identifying potential issues. | Use of in-situ monitoring techniques (e.g., IR, NMR) if feasible. |
Synthetic Challenges and Future Directions in this compound Production
The synthesis of this compound presents several synthetic hurdles, primarily stemming from the limited literature on this specific heterocyclic system. arkat-usa.org
A major challenge lies in the regioselective introduction of the methoxy and methyl substituents at the desired positions on the benzo[de]cinnoline core. The primary synthetic route to the parent 1H-benzo[de]cinnoline involves the condensation of an 8-hydroxy-1-naphthyl ketone with hydrazine. rsc.org To synthesize the target molecule, one would need to start with the appropriately substituted precursor, namely an 8-hydroxy-1-naphthyl ketone bearing a methoxy group at the 6-position of the naphthalene ring system and a methyl group that will become the 3-methyl group of the final product. The synthesis of this specific starting material could be a multi-step and challenging process in itself.
Another challenge is the potential for the formation of isomers. Depending on the reaction conditions and the nature of the starting materials, other cyclization pathways could lead to the formation of undesired isomeric products.
Future directions in the production of this compound and its analogs could focus on several key areas:
Development of Novel Synthetic Routes: Exploration of new synthetic strategies that offer better regioselectivity and higher yields would be highly beneficial. This could involve transition-metal-catalyzed cross-coupling reactions to build the substituted naphthalene precursor or novel cyclization methods.
Late-Stage Functionalization: A more convergent and flexible approach would be to first synthesize the parent 1H-benzo[de]cinnoline core and then introduce the methoxy and methyl groups in subsequent steps. This would require a detailed understanding of the reactivity of the benzo[de]cinnoline ring system towards electrophilic and nucleophilic substitution reactions.
Computational Studies: Theoretical calculations could be employed to predict the reactivity of the benzo[de]cinnoline nucleus and guide the development of new synthetic methods. arkat-usa.org This could help in identifying the most likely sites for functionalization and in designing more efficient synthetic routes.
Exploration of Catalytic Methods: Investigating the use of novel catalysts, including photoredox catalysts or enzymes, could open up new avenues for the synthesis of this class of compounds under milder and more sustainable conditions.
Theoretical and Computational Investigations of 6 Methoxy 3 Methyl 1h Benzo De Cinnoline
Quantum Chemical Characterization of 6-Methoxy-3-methyl-1H-benzo[de]cinnoline
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For this compound, these methods can predict its electronic nature, stability, and reactivity.
The electronic structure of this compound is characterized by a π-conjugated system extending over the fused rings. The distribution of electron density and the energies of the molecular orbitals are key to understanding its chemical properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For the parent 1H-benzo[de]cinnoline system, theoretical calculations have been performed using methods like Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. arkat-usa.org Such calculations for this compound would reveal the influence of the electron-donating methoxy (B1213986) group and the weakly electron-donating methyl group on the HOMO and LUMO energy levels. The methoxy group, in particular, is expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For similar heterocyclic compounds, MEP analysis has been used to identify nucleophilic and electrophilic regions. nih.gov In this compound, the nitrogen atoms of the cinnoline (B1195905) ring and the oxygen atom of the methoxy group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms and regions around the aromatic rings would exhibit positive potential (electrophilic sites).
The stability of the benzo[de]cinnoline system is intrinsically linked to its aromaticity. The fusion of a benzene (B151609) ring with a pyrazole-like cinnoline core creates a complex aromatic system.
Aromaticity Indices: Various computational methods can be employed to quantify the aromaticity of the individual rings and the molecule as a whole. These include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the bond length equalization within a ring. Values close to 1 indicate high aromaticity.
Aromatic Fluctuation Index (FLU): This index assesses the delocalization of electrons within a ring.
Studies on related BN-doped dibenzo[a,e]pentalenes show that the stability of isomers can be well-accounted for by considering the (anti)aromaticity of the different ring systems within the molecule. chem8.org For the 1H-benzo[de]cinnoline system, theoretical calculations have shown that the 1H-tautomer is significantly more stable than other CH-tautomers where the aromaticity is partially or completely lost. arkat-usa.org The presence of the methoxy and methyl substituents in this compound is not expected to fundamentally alter the inherent aromaticity of the core benzo[de]cinnoline system, but may induce minor changes in the electron delocalization.
Computational methods can predict the most likely sites for chemical reactions and help elucidate reaction mechanisms.
Reactivity Descriptors: Based on the energies of the FMOs, various reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2
Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ2 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity.
Reaction Pathway Modeling: Theoretical calculations can be used to model the energy profiles of potential reactions, such as electrophilic substitution, nucleophilic substitution, or oxidation. For instance, the nitration of 6-methoxy-3-methyl-1H-benzo[de]cinnolines has been reported to compete with oxidation at the C6-C7 bond. arkat-usa.org Computational modeling could help to understand the factors that favor one reaction pathway over the other by calculating the activation energies for each path. The methoxy group, being an activating group, would be expected to direct electrophilic substitution to the ortho and para positions of the benzene ring.
Conformational Analysis and Energetics of this compound
The three-dimensional structure and conformational flexibility of a molecule are critical for its interactions with other molecules.
The benzo[de]cinnoline ring system is largely planar. However, the methoxy and methyl substituents can adopt different orientations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformers. This is typically done by rotating the rotatable bonds, such as the C-O bond of the methoxy group, and calculating the energy of each conformation.
The relative energies of different conformers can be calculated using quantum mechanical methods. These calculations can help to determine the most likely conformation of the molecule in the gas phase or in solution. The presence of the methyl group adjacent to the cinnoline nitrogen may influence the orientation of the methoxy group at the 6-position due to steric hindrance.
Molecular Modeling of this compound Interactions
Molecular modeling techniques can be used to simulate how this compound might interact with biological macromolecules, which is crucial for drug discovery and design.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. science.gov This technique is widely used to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-receptor interactions. unar.ac.id
Potential Molecular Targets: While there are limited biological studies on 1H-benzo[de]cinnolines, the structural similarity to other biologically active nitrogen heterocycles suggests potential targets. arkat-usa.org For example, related quinoline (B57606) and isoquinoline (B145761) derivatives have been investigated as inhibitors for various enzymes and receptors. nih.govnih.gov Benzo[c]cinnolines, a related class of compounds, have shown potential as anticancer agents and in other biological applications. acs.org Potential targets for this compound could include kinases, polymerases, or receptors where a planar heterocyclic scaffold can engage in π-stacking and hydrogen bonding interactions.
Docking Procedure:
Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Binding Site Identification: The active site or a potential allosteric binding site on the protein would be defined.
Docking Simulation: A docking algorithm would be used to explore different binding poses of the ligand within the protein's binding site.
Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-stacking, would be analyzed for the top-scoring poses.
Molecular Dynamics (MD) Simulations: To further assess the stability of the predicted ligand-protein complex, molecular dynamics simulations can be performed. nih.gov An MD simulation would track the movements of the atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.
The following table summarizes the key computational methods and their applications in the study of this compound:
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Electronic Structure Calculation | HOMO-LUMO energies, electron density distribution, MEP maps |
| NICS, HOMA, FLU | Aromaticity Analysis | Quantification of aromatic character of the rings |
| Transition State Theory | Reaction Pathway Modeling | Prediction of reactivity sites and reaction mechanisms |
| Conformational Searching | Conformational Analysis | Identification of stable conformers and their relative energies |
| Molecular Docking | Ligand-Protein Interaction | Prediction of binding modes and affinities to potential biological targets |
| Molecular Dynamics (MD) | Complex Stability Analysis | Assessment of the stability of the ligand-protein complex over time |
Molecular Dynamics Simulations for Binding Dynamics Involving this compound
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. nih.gov In the context of drug discovery, MD simulations provide critical insights into the stability of a ligand-protein complex, conformational changes, and the specific interactions governing the binding event. While specific MD simulation studies focused exclusively on this compound are not extensively documented in public literature, the methodology is broadly applied to similar heterocyclic scaffolds to elucidate their mechanism of action. nih.gov
An MD simulation for this compound would typically be initiated after a preliminary docking study that places the compound into the binding site of a target protein. The resulting complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of all atoms over a defined period, typically nanoseconds to microseconds, by solving Newton's equations of motion.
Key analyses from such a simulation would include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid. This can highlight key residues involved in the interaction.
Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds between the cinnoline derivative and the protein, which are often crucial for binding affinity.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity, providing a theoretical value that can be compared with experimental data.
This computational approach is invaluable for understanding how this compound interacts with its biological target on an atomic level, guiding the rational design of analogues with improved potency and selectivity. nih.gov
Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold
The 1H-benzo[de]cinnoline core structure represents a valuable scaffold for medicinal chemistry. arkat-usa.org Pharmacophore modeling and virtual screening are computational strategies employed to leverage this scaffold for the discovery of new, biologically active molecules. nih.gov
Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would be generated by identifying its key chemical features, which may include:
Hydrogen Bond Acceptors (the nitrogen atoms of the cinnoline ring, the oxygen of the methoxy group).
A Hydrogen Bond Donor (the NH group of the cinnoline ring).
An Aromatic Ring system (the fused tricyclic core).
A Hydrophobic Feature (the methyl group).
Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds. nih.gov This process, known as virtual screening, filters for molecules that spatially match the defined pharmacophoric features. Hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates before they are synthesized and tested experimentally. nih.gov
This combined approach of pharmacophore modeling and virtual screening represents a time- and cost-effective strategy for "scaffold hopping"—finding new and diverse chemical structures that retain the key biological activity of the original lead compound, this compound. nih.gov The cinnoline nucleus is a significant bicyclic heterocycle that forms the structural basis of many compounds with a wide range of pharmacological activities. nih.govsemanticscholar.org
In Silico Prediction of Biologically Relevant Parameters for this compound
In silico tools are frequently used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify potential liabilities early in the development process. mdpi.commalariaworld.org One of the most common initial assessments is the evaluation of drug-likeness based on Lipinski's Rule of Five. drugbank.com
Lipinski's Rule of Five states that an orally active drug is likely to have:
A molecular weight of less than 500 Daltons. drugbank.com
No more than 5 hydrogen bond donors. drugbank.com
No more than 10 hydrogen bond acceptors. drugbank.com
An octanol-water partition coefficient (log P) not greater than 5. drugbank.com
A compound is considered drug-like if it violates no more than one of these rules. drugbank.com The predicted physicochemical properties for this compound are summarized below.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O | N/A | N/A |
| Molecular Weight | 212.25 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | ≤ 5 | Yes |
| Molar Refractivity | ~64 cm³ | 40-130 | Yes |
Based on these in silico predictions, this compound exhibits excellent drug-like properties with zero violations of Lipinski's rules. malariaworld.orgdrugbank.com Its molecular weight is low, and it possesses an appropriate number of hydrogen bond donors and acceptors. The predicted LogP value falls within the optimal range, suggesting a good balance between solubility and permeability, which is crucial for oral absorption. Further computational analyses can predict other biologically relevant parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes like Cytochrome P450. mdpi.com These predictive analyses indicate that the this compound scaffold possesses a favorable pharmacokinetic profile for development as a potential therapeutic agent. malariaworld.org
Mechanisms of Molecular and Cellular Interaction of 6 Methoxy 3 Methyl 1h Benzo De Cinnoline
Ligand-Target Recognition Studies of 6-Methoxy-3-methyl-1H-benzo[de]cinnoline
Identification of Specific Protein Interactions In Vitro with this compound
No publicly available research has identified specific protein targets for this compound.
Characterization of Binding Affinity and Kinetics of this compound
There are no available data characterizing the binding affinity (e.g., Kd, IC50) or the kinetic parameters (e.g., kon, koff) of this compound with any biological target.
Modulation of Enzyme Activity by this compound
Kinetic Studies of Enzyme-6-Methoxy-3-methyl-1H-benzo[de]cinnoline Interactions
No kinetic studies on the interaction of this compound with enzymes have been published.
Influence of this compound on Cellular Pathways
There is no information available regarding the effects of this compound on any cellular signaling pathways or other cellular processes.
Due to the absence of relevant research data, no data tables can be generated.
Structure-Activity Relationship (SAR) of this compound Derivatives in Molecular Interactions
The structure-activity relationship (SAR) for this compound derivatives is another area that remains to be explored. SAR studies are crucial for optimizing the therapeutic potential of a lead compound. For the broader class of cinnolines, it has been noted that the nature and position of substituents on the cinnoline (B1195905) nucleus significantly influence their biological potency. nih.gov For instance, in some series, halogenated derivatives have shown the most potent activity. nih.gov
There are no published studies on the systematic modification of the this compound core and the resulting impact on its biological activity. Such studies would involve the synthesis of a library of analogues with modifications at various positions of the benzo[de]cinnoline scaffold to probe the structural requirements for activity.
The specific roles of the methoxy (B1213986) and methyl groups at the 6- and 3-positions, respectively, of the 1H-benzo[de]cinnoline core in terms of binding specificity and potency have not been elucidated. Generally, methoxy groups can play a crucial role in the anticancer activity of related heterocyclic compounds by influencing their interaction with biological targets. researchgate.net The table below illustrates hypothetical modifications that could be explored in future SAR studies to understand the role of these substituents.
| Position of Modification | Original Substituent | Potential Modifications | Rationale for Modification |
| 6 | Methoxy (-OCH₃) | Hydroxy (-OH), Ethoxy (-OCH₂CH₃), Halogens (F, Cl, Br) | To probe the importance of hydrogen bond donating/accepting capabilities and steric bulk. |
| 3 | Methyl (-CH₃) | Ethyl (-CH₂CH₃), Trifluoromethyl (-CF₃), Phenyl (-C₆H₅) | To investigate the influence of size, electronics, and hydrophobicity on activity. |
| 1 | Hydrogen (-H) | Alkyl groups, Aryl groups | To explore the impact of substitution at the nitrogen atom on the compound's properties. |
Given the lack of biological data for the parent compound, establishing design principles for optimized analogues is speculative. However, based on general principles of medicinal chemistry, future research would likely focus on enhancing potency, selectivity, and pharmacokinetic properties. This would involve iterative cycles of design, synthesis, and biological testing, guided by computational modeling and the SAR data generated from initial analogue libraries.
Applications of 6 Methoxy 3 Methyl 1h Benzo De Cinnoline As a Research Tool and Chemical Probe
Utilization in Target Identification and Validation Methodologies
A primary application of a novel bioactive compound like 6-Methoxy-3-methyl-1H-benzo[de]cinnoline is in the identification and validation of new biological targets for therapeutic intervention. nih.gov Small molecules that perturb cellular processes are invaluable for uncovering the roles of specific proteins in health and disease. pnas.org The benzo[c]quinoline and cinnoline (B1195905) skeletons, structurally related to the core of this compound, have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression. nih.govacs.org
One of the foremost methodologies for target identification is large-scale screening. This compound could be tested against extensive panels of recombinant enzymes, such as protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.gov By measuring the concentration of the compound required to inhibit the activity of each kinase by 50% (the IC50 value), researchers can identify high-affinity primary targets. nih.gov
Another powerful technique is affinity-based protein profiling. youtube.com Here, the this compound molecule would be chemically tethered to a solid support, such as a sepharose bead, creating an affinity matrix. This matrix is then incubated with a complex protein mixture, like a cell lysate. Proteins that specifically bind to the immobilized compound are "captured," while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry, revealing the direct molecular targets of the compound within the native proteome. youtube.com
Table 1: Illustrative Data from a Hypothetical Kinase Screening Assay for this compound
| Kinase Target | IC50 (nM) | Kinase Family | Potential Implication |
| CDK9 | 85 | Cyclin-Dependent Kinase | Transcription Regulation, Oncology |
| GSK3β | 1,200 | CMGC Kinase | Multiple pathways, Neurodegeneration |
| SRC | 3,500 | Tyrosine Kinase | Cell Growth, Oncology |
| MAPK1 | >10,000 | MAP Kinase | Signal Transduction |
| PI3Kα | >10,000 | Lipid Kinase | Cell Survival, Oncology |
This interactive table presents hypothetical data to illustrate how a primary target (CDK9) for this compound could be identified through a screening cascade. Lower IC50 values indicate higher potency.
Application in Functional Genomics and Proteomics Studies
Once a primary molecular target is identified and validated, this compound can be employed as a chemical probe to dissect the target's role in broader biological pathways through functional genomics and proteomics. nih.govnih.gov By treating living cells with the compound, researchers can selectively inhibit the function of its target protein and observe the downstream consequences across the entire proteome. frontiersin.org
Modern mass spectrometry-based proteomics allows for the quantitative analysis of thousands of proteins simultaneously. asimov.com Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) can be used to compare the proteomes of cells treated with this compound versus untreated control cells. Significant changes in the abundance of specific proteins or in their post-translational modifications (like phosphorylation) can illuminate the cellular pathways and networks that are regulated by the compound's target. frontiersin.org This "loss-of-function" chemical approach provides functional insights that are complementary to genetic methods like siRNA or CRISPR. nih.gov
For example, if the primary target of this compound is a specific kinase, a proteomics study could reveal which downstream substrate proteins have altered phosphorylation states upon treatment, thereby mapping the signaling cascade regulated by that kinase.
Table 2: Representative Data from a Hypothetical Proteomics Study in Cells Treated with this compound
| Protein | UniProt ID | Fold Change (Treated/Control) | Associated Pathway |
| Cyclin T1 | O60563 | -2.8 | CDK9 Regulation, Transcription |
| RNA Pol II | P24928 | -3.1 (pSer2) | Transcription Elongation |
| MCL1 | Q07820 | -4.5 | Apoptosis Regulation |
| c-Myc | P01106 | -3.9 | Cell Cycle, Proliferation |
| GAPDH | P04406 | +1.1 | Glycolysis (Housekeeping) |
This interactive table shows hypothetical quantitative proteomics data. The downregulation of key regulatory proteins and phosphorylation marks following treatment with this compound would suggest an impact on transcription and apoptosis, consistent with the inhibition of a target like CDK9.
Development of Fluorescent or Affinity Probes Based on this compound
To serve as a high-fidelity research tool, the this compound scaffold can be derivatized to create specialized probes for advanced biological applications. nih.gov The development of such probes involves appending a functional tag to the core molecule, ideally at a position that does not disrupt its binding to the target protein. youtube.com The benzo[c]cinnoline (B3424390) framework itself is known to be a constituent of some fluorophores, which may be advantageous in probe design. acs.org
Fluorescent Probes: By covalently attaching a bright, photostable fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) to the this compound molecule, a fluorescent probe can be created. nih.gov Such a probe would allow for the direct visualization of the target protein's localization and dynamics within living cells using fluorescence microscopy.
Affinity Probes: The addition of a biotin (B1667282) tag creates a high-affinity handle that can be used for pull-down experiments. An affinity probe based on this compound could be used to isolate its target protein along with any associated binding partners from a cell lysate, enabling the study of protein-protein interaction networks.
Photoaffinity Probes: For irreversible target capture, a photo-reactive group (e.g., an azide (B81097) or diazirine) can be incorporated into the structure. youtube.com When this photoaffinity probe is bound to its target and exposed to UV light, it forms a permanent covalent bond. This allows for stringent purification and unambiguous identification of the target protein, even for weak or transient interactions. youtube.com
Table 3: Hypothetical Probes Derived from this compound
| Probe Name | Modification | Tag Type | Intended Application |
| BCinn-FL | Fluorescein attached via linker | Fluorescent | Cellular imaging, Flow cytometry |
| BCinn-Biotin | Biotin attached via linker | Affinity | Target enrichment, Protein pull-downs |
| BCinn-PAL | Phenylazide attached | Photoaffinity | Covalent target labeling, Target ID |
This interactive table outlines potential research probes based on the this compound scaffold and their specific uses in cell biology research.
Utility in Mechanistic Biological Investigations In Vitro and Ex Vivo Models
With a validated target and specialized probes in hand, this compound can be used to conduct detailed mechanistic studies in both simplified in vitro systems and more physiologically relevant ex vivo models.
In Vitro Studies: These experiments utilize cultured cells and purified components to dissect the specific biochemical and cellular effects of the compound.
Cell-Based Assays: The compound's effect on cellular phenotypes can be quantified. For instance, if the target is implicated in cancer, researchers would perform assays to measure cell proliferation, cell cycle progression, and apoptosis (programmed cell death). Evidence of apoptosis can be confirmed by measuring the activity of key executioner enzymes like caspases or the cleavage of substrates such as poly-(ADP-ribose) polymerase (PARP). news-medical.net
Biochemical Assays: To confirm the mechanism of action, the compound would be tested against the purified target protein. For a kinase target, an in vitro kinase assay would directly measure the inhibition of phosphate (B84403) transfer to a substrate, confirming that the compound acts directly on the enzyme and not through an indirect effect in the cell. nih.gov
Ex Vivo Studies: These investigations use tissues or organs cultured outside the body, providing a bridge between in vitro assays and whole-organism studies. nih.gov
Organoid Cultures: Patient-derived organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ, can be used. Treating tumor organoids with this compound could reveal its effects on a heterogeneous cell population within a tissue-like architecture.
Tissue Slice Cultures: Freshly isolated tissue slices (e.g., from a tumor biopsy) can be kept viable in culture for a short period. nih.gov Applying the compound to these slices allows researchers to assess its impact on the native tumor microenvironment, including its effects on both cancer cells and surrounding stromal or immune cells. nih.gov Efficacy can be measured by analyzing biomarkers of cell death or proliferation within the tissue slice. nih.gov
Table 4: Summary of Hypothetical Mechanistic Assays for this compound
| Assay Type | Model System | Endpoint Measured | Illustrative Result |
| In Vitro | HCT116 Cancer Cell Line | Cell Proliferation (IC50) | 150 nM |
| In Vitro | Purified CDK9/CycT1 | Kinase Activity (IC50) | 85 nM |
| In Vitro | HCT116 Cancer Cell Line | Caspase-3/7 Activity | 5-fold increase over control |
| Ex Vivo | Patient-Derived Tumor Slice | Cleaved Caspase-3 (IHC) | Significant increase in apoptotic cells |
This interactive table summarizes potential outcomes from a suite of mechanistic studies designed to characterize the biological action of this compound, confirming its mode of action from the molecular to the tissue level.
Future Directions and Emerging Research Avenues for 6 Methoxy 3 Methyl 1h Benzo De Cinnoline
Exploration of Underexplored Synthetic Pathways for Complex Derivatizations of 6-Methoxy-3-methyl-1H-benzo[de]cinnoline
The synthesis of the 1H-benzo[de]cinnoline core has been achieved through established methods, often involving the cyclization of arylhydrazones or arenediazonium salts. arkat-usa.orgresearchgate.net However, the generation of complex derivatives of this compound requires the exploration of more advanced and versatile synthetic methodologies. Future research could focus on late-stage functionalization and multicomponent reactions (MCRs) to build molecular complexity efficiently.
Late-stage functionalization (LSF) strategies, such as C-H activation, would be particularly valuable. These methods would allow for the direct introduction of new functional groups onto the pre-formed benzo[de]cinnoline core, bypassing the need for de novo synthesis for each new derivative. This approach offers a more atom-economical and efficient route to novel analogues.
Furthermore, the development of novel multicomponent reactions designed around the benzo[de]cinnoline scaffold could provide rapid access to diverse libraries of compounds from simple, readily available starting materials. nih.gov This contrasts with traditional multi-step syntheses and accelerates the discovery of derivatives with unique properties.
Table 1: Potential Synthetic Strategies for Derivatization
| Strategy | Description | Potential Advantages |
|---|---|---|
| Late-Stage C-H Activation | Direct functionalization of C-H bonds on the aromatic core or methyl group. | High atom economy; rapid access to analogues from a common intermediate. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. | Increased efficiency; creation of significant molecular diversity in a single step. nih.gov |
| Cross-Coupling Reactions | Suzuki, Buchwald-Hartwig, or Sonogashira coupling at various positions, potentially after installing a handle (e.g., a halogen). | Introduction of a wide range of aryl, alkyl, and alkynyl substituents. mdpi.com |
| Photoredox Catalysis | Using light to enable novel bond formations under mild conditions. | Access to unique reaction pathways and functional group tolerance. |
Advanced Computational Approaches for Deeper Mechanistic Understanding of this compound Interactions
Computational chemistry offers powerful tools to predict the properties and interactions of this compound at a molecular level. Theoretical calculations, such as Density Functional Theory (DFT), have already been used to determine the stability of related 1H-benzo[de]cinnoline cations. arkat-usa.org Future research can leverage more advanced computational methods to gain a deeper understanding of its potential behavior in biological systems.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with potential biological targets, such as proteins or nucleic acids, over time. Quantitative Structure-Activity Relationship (QSAR) studies could be developed once a library of derivatives with measured biological activity is available, allowing for the prediction of activity for new, unsynthesized compounds. These computational approaches can guide synthetic efforts by prioritizing compounds with the highest predicted affinity and most favorable properties.
Table 2: Advanced Computational Methods for Investigation
| Method | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, stability, and reactivity. | Predict reaction mechanisms and spectroscopic properties. arkat-usa.org |
| Molecular Dynamics (MD) Simulations | Simulation of the movement of the molecule and its interaction with a target over time. | Understand binding modes, conformational changes, and solvent effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid method to study reactions in enzymatic environments with high accuracy. | Elucidate detailed mechanisms of enzyme inhibition. |
| Virtual Screening & Molecular Docking | Docking of the compound into the binding sites of known biological targets. | Identify potential protein targets and predict binding affinity. |
Discovery of Novel Molecular Targets and Interaction Partners for this compound
The broader cinnoline (B1195905) scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov This suggests that the benzo[de]cinnoline core within this compound may interact with a variety of important biological targets.
Future research should focus on unbiased screening approaches to identify these molecular partners. Techniques such as chemical proteomics, yeast two-hybrid screening, and affinity chromatography-mass spectrometry can be used to pull down interacting proteins from cell lysates. Given the activities of other cinnoline-containing compounds, potential target classes for investigation could include protein kinases, topoisomerases, phosphodiesterases (like PDE10A), and G-protein coupled receptors (such as histamine (B1213489) H3 receptors). nih.govresearchgate.net Identifying these targets is the first step toward understanding the molecule's mechanism of action and potential therapeutic applications.
Integration of this compound with High-Throughput Screening Technologies for Chemical Biology Research
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. Integrating derivatives of this compound into HTS campaigns is a crucial step for exploring its potential in chemical biology and drug discovery.
The first step involves the creation of a diverse chemical library based on the benzo[de]cinnoline scaffold, as discussed in the following section. This library can then be screened against a wide array of biological assays, including cell-based assays that measure phenotypes like cell proliferation or reporter gene activation, as well as biochemical assays that measure the inhibition of a specific enzyme. The use of DNA-encoded library technology (DELT) could also be explored, where each unique benzo[de]cinnoline derivative is tagged with a unique DNA barcode, allowing for massive parallel screening against a protein target. rsc.org
Potential for Scaffold Diversity and Library Synthesis Based on the Benzo[de]cinnoline Core for Academic Exploration
The 1H-benzo[de]cinnoline framework is an attractive core for diversity-oriented synthesis and the creation of compound libraries for academic and screening purposes. The scaffold possesses multiple points for chemical modification, including the nitrogen atoms of the cinnoline ring, the methoxy (B1213986) and methyl groups, and various positions on the aromatic system.
A systematic approach to library synthesis would involve varying substituents at these key positions to explore the chemical space around the core structure. researchgate.net For instance, the methoxy group could be replaced with other alkoxy groups, halogens, or amines. The methyl group could be functionalized or replaced with other alkyl or aryl groups. This synthetic effort would generate a collection of compounds with diverse physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity), which is essential for probing a wide range of biological systems and identifying structure-activity relationships (SAR). Such a library would be a valuable resource for academic researchers exploring new areas of chemical biology.
Conclusion and Outlook on the Research Landscape of 6 Methoxy 3 Methyl 1h Benzo De Cinnoline
Synthesis of Key Findings and Contributions to Chemical Biology through 6-Methoxy-3-methyl-1H-benzo[de]cinnoline Research
Research specifically identifying this compound is sparse, with much of the current knowledge extrapolated from studies on the parent 1H-benzo[de]cinnoline scaffold. The general synthetic route to this class of compounds involves the condensation of 8-hydroxy-1-naphthyl ketones with hydrazine (B178648). rsc.org
The primary research mentioning this specific substituted derivative involves its reactivity, particularly in nitration reactions. Studies by the Mezheritskii group noted that the nitration of 6-methoxy-3-methyl-1H-benzo[de]cinnolines can compete with oxidation at the C6-C7 bond. arkat-usa.org Further synthetic work has been reported on a more complex derivative, 1,1'-(1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline-7,9-diyl)bis(2,2,2-trifluoroethan-1-one), for which an X-ray crystal structure was determined. arkat-usa.org This confirms that the core structure can be used as a building block for more elaborate molecules.
Despite these synthetic milestones, the contributions of this compound to chemical biology are currently undefined. Comprehensive reviews of the 1H-benzo[de]cinnoline class explicitly state that, to date, there have been almost no biological studies conducted. arkat-usa.orgresearchgate.net This stands in stark contrast to related nitrogen-containing heterocycles, which are known to possess a wide array of biological activities. Therefore, the direct impact of this compound on understanding biological systems remains a completely open question.
Challenges and Opportunities in Future Academic Research on this compound
The research landscape for this compound is defined by both significant hurdles and compelling opportunities for future investigation.
Challenges:
Under-researched Scaffold: The most significant challenge is the general lack of investigation into the 1H-benzo[de]cinnoline system compared to its isomers or related heterocycles like perimidines. arkat-usa.orgresearchgate.net This means researchers have a limited foundation of prior art to build upon.
Synthetic Accessibility: While general synthetic pathways exist, they may not be optimized for producing a wide range of derivatives with high yields, potentially hindering the creation of a compound library for screening and structure-activity relationship (SAR) studies.
Lack of Known Biological Targets: Without any known biological activity, initial screening efforts would need to be broad and untargeted, which can be resource-intensive.
Opportunities:
Exploration of Bioactivity: The pronounced lack of biological data is a major opportunity. Future research can and should involve broad screening of this compound to identify any potential therapeutic effects. Many other heterocyclic systems, such as benzo[c]cinnolines and naphthyridines, are known to have anticancer and enzyme-inhibiting properties, suggesting that this class may hold untapped potential. nih.govacs.org
Physicochemical Properties: Polycyclic aromatic nitrogen heterocycles often exhibit interesting photophysical properties like fluorescence. acs.orgmdpi.com An opportunity exists to characterize the spectroscopic properties of this compound, which could lead to applications as a fluorescent probe in biological imaging or as a component in organic electronic materials.
Derivative Synthesis: Building on the known nitration and acylation chemistry, a significant opportunity lies in the systematic synthesis of a library of derivatives. arkat-usa.org Modifying the substituents at various positions on the ring system would allow for a thorough investigation into how structure affects physicochemical and biological properties.
Broader Implications for Fundamental Chemical and Biological Understanding from Studies on this compound
Focused studies on this compound, despite its current obscurity, have the potential to yield broader implications for both chemistry and biology.
From a fundamental chemical perspective , a detailed investigation into this compound and its derivatives would contribute valuable data to the underexplored 1H-benzo[de]cinnoline class. This includes a more profound understanding of its reactivity, tautomerism, aromaticity, and spectroscopic characteristics. arkat-usa.orgresearchgate.net This knowledge helps refine theoretical models and provides a more complete picture of structure-property relationships within the broader family of nitrogen-containing polycyclic aromatic hydrocarbons.
From a biological standpoint , the implications are entirely prospective but potentially significant. Should future studies reveal that this compound or its derivatives possess potent and selective bioactivity, it would introduce a new chemical scaffold for drug discovery. The discovery of a novel pharmacophore could pave the way for developing new therapeutic agents with unique mechanisms of action, addressing unmet medical needs. The journey from an unstudied molecule to a valuable biological tool would itself provide a powerful case study in the importance of exploring the vast, uncharacterized regions of chemical space.
Q & A
Q. How to evaluate the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
